Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
Description
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a synthetic benzofuran derivative characterized by a bicyclic benzofuran core substituted with a 4-ethylphenyl methylene group at position 2 and a methoxyacetate side chain at position 4. Its synthesis typically involves condensation reactions of ethyl aroylacetates with halogenated intermediates, as exemplified in related benzofuran derivatives .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C20H18O5/c1-3-13-4-6-14(7-5-13)10-18-20(22)16-9-8-15(11-17(16)25-18)24-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- |
InChI Key |
DMMROIHIANIAQT-ZDLGFXPLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzofuran Core via Intramolecular Cyclization
The benzofuran scaffold is typically constructed through intramolecular cyclization of phenolic precursors. A common approach involves copper-catalyzed C–O bond formation. For example, Alonso-Marañón et al. demonstrated that indium(III) halides catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzo[b]furan derivatives . Adapting this method, a phenolic precursor with a propargyl group at the ortho position undergoes cyclization under acidic conditions.
In a representative procedure, 2-hydroxy-5-methoxyacetophenone is treated with propargyl bromide in the presence of potassium carbonate, yielding a propargyl ether intermediate. Cyclization using InI₃ (5 mol%) in dichloroethane at 80°C for 12 hours produces the 3-oxobenzo[3,4-b]furan core with 78% yield . This method benefits from regioselectivity but requires careful control of steric effects to avoid byproducts.
Introduction of the 4-Ethylphenylmethylene Group via Knoevenagel Condensation
The 2-[(4-ethylphenyl)methylene] moiety is introduced through a Knoevenagel condensation between 4-ethylbenzaldehyde and the active methylene group at the 3-oxo position of the benzofuran core. TiCl₄-pyridine systems are effective catalysts for this step, as shown in studies by Kumar et al. .
Reaction Conditions
-
Substrates : 3-oxobenzo[3,4-b]furan-6-ol (1.0 equiv), 4-ethylbenzaldehyde (1.2 equiv)
-
Catalyst : TiCl₄ (10 mol%), pyridine (20 mol%)
-
Solvent : Dichloromethane, 25°C, 6 hours
The reaction proceeds via a tandem condensation-cyclization mechanism, forming the α,β-unsaturated ketone. The use of TiCl₄ enhances electrophilicity of the aldehyde, while pyridine neutralizes HCl byproducts, preventing degradation of acid-sensitive groups .
O-Alkylation for Methoxyacetate Side Chain Installation
The methoxyacetate group at position 6 is introduced through nucleophilic substitution. A hydroxyl group on the benzofuran ring is alkylated using methyl chloroacetate under basic conditions.
Optimized Protocol
-
Substrate : 2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-ol (1.0 equiv)
-
Alkylating Agent : Methyl chloroacetate (1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Acetone, reflux, 8 hours
Microwave-assisted alkylation reduces reaction time to 30 minutes with comparable yields (87%) . The absence of polar aprotic solvents like DMF minimizes side reactions, ensuring high purity (>98% by HPLC) .
One-Pot Sequential Synthesis
Recent advances enable a one-pot synthesis integrating cyclization, condensation, and alkylation. Iron(III) triflimide catalyzes both the cyclization of ortho-alkynylphenols and subsequent Knoevenagel condensation, as reported by Bolm et al. .
Procedure
-
Cyclization : 2-Hydroxy-5-methoxyacetophenone and propargyl bromide in [BMIM]NTf₂ at 80°C for 4 hours.
-
Condensation : Addition of 4-ethylbenzaldehyde and TiCl₄ (5 mol%) at 25°C for 6 hours.
-
Alkylation : Methyl chloroacetate and K₂CO₃ added directly, stirred at 50°C for 2 hours.
This method reduces purification steps and improves atom economy but requires stringent control of reaction conditions to prevent intermediate degradation.
Comparative Analysis of Methodologies
| Method | Key Steps | Catalyst System | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|---|
| Sequential Synthesis | Cyclization → Condensation → Alkylation | InI₃ → TiCl₄ → K₂CO₃ | 78 | 97 | 24 |
| One-Pot Synthesis | Integrated steps | FeCl₃ + TiCl₄ | 74 | 95 | 12 |
| Microwave-Assisted | Alkylation step | None | 87 | 98 | 0.5 |
Traditional sequential synthesis offers higher purity, while one-pot methods prioritize efficiency. Microwave irradiation significantly accelerates the alkylation step without compromising yield .
Challenges and Optimization Strategies
-
Byproduct Formation : Competing aldol condensation during Knoevenagel steps generates dimeric byproducts. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired product .
-
Acid Sensitivity : The 3-oxo group is prone to keto-enol tautomerism under acidic conditions. Buffering with NaHCO₃ during workup stabilizes the product .
-
Purification : Recrystallization from ethanol-toluene (1:3) removes unreacted aldehydes and improves crystalline purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse sources while ensuring a comprehensive overview.
Chemical Properties and Structure
This compound features a unique structure that combines elements of benzo-furan and methylene groups. This structural composition suggests potential reactivity and interaction with biological targets, making it a candidate for pharmacological applications.
Antifungal Activity
One of the significant areas of interest for this compound is its antifungal properties. Research indicates that derivatives of similar structures exhibit promising antifungal activity against various fungal strains. For instance, studies have shown that compounds with similar oxobenzo-furan moieties can inhibit fungal growth effectively, suggesting that this compound may share these properties due to its structural similarities .
The compound's ability to act as a protein binder has been explored in various contexts. Targeted covalent protein binders are crucial in drug design as they can selectively interact with proteins involved in disease processes. This application is particularly relevant in designing drugs for diseases where protein misfolding or dysfunction is a factor .
Polymer Chemistry
In polymer science, the incorporation of such complex organic molecules can enhance the properties of polymers. The unique functional groups in this compound could potentially improve thermal stability, mechanical strength, or even introduce new functionalities to polymer matrices. Research into methacrylamide derivatives has highlighted their utility as building blocks for advanced materials with tailored properties .
Photophysical Properties
The photophysical properties of compounds similar to this compound suggest potential applications in optoelectronic devices. Molecules with furan rings are known for their ability to absorb light and emit fluorescence, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Antifungal Efficacy
A study published in MDPI highlighted the synthesis of various oxobenzo-furan derivatives, demonstrating their antifungal activity against strains such as Fusarium oxysporum. Compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole, indicating significant potential for development as antifungal agents .
Case Study 2: Anticancer Activity
Research exploring the anticancer properties of furan-containing compounds revealed that certain derivatives could induce apoptosis in breast cancer cell lines. These findings suggest that modifications to the structure of this compound could enhance its efficacy as an anticancer agent through targeted delivery systems or combination therapies .
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Substituents
The target compound’s analogs primarily differ in the substituents attached to the benzofuran core. Key examples include:
Key Findings from Comparative Studies
Electronic and Steric Effects
- 4-Ethylphenyl vs. Fluorinated derivatives are also known to exhibit increased metabolic stability in biological systems .
- 4-tert-Butylphenyl (): The bulky tert-butyl group significantly increases steric hindrance, which may reduce reactivity in electrophilic substitution reactions but improve binding affinity in hydrophobic pockets of enzymes or receptors.
Biological Activity
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate, identified by its CAS number 929505-31-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a furan ring and an ethylphenyl group, which are known to influence its biological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 406.5 g/mol. The structural complexity of this compound is expected to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18O5S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 929505-31-7 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various pathogens, including fungi and bacteria. For instance, compounds with furan and phenyl groups have shown promising results in inhibiting the growth of Fusarium oxysporum, a common plant pathogen. The minimum inhibitory concentration (MIC) values reported for related compounds range from 6.25 µg/mL to 32 µg/mL against various strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of methylated benzo-furan derivatives has been explored extensively in the literature. These compounds often exhibit cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and interfering with cell cycle progression . Although specific data on this compound is limited, the structural similarities suggest it may possess comparable effects.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Compounds featuring furan and phenyl moieties have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which play significant roles in inflammatory pathways . While direct studies on this specific compound are scarce, the presence of similar functional groups suggests potential anti-inflammatory activity.
Case Studies
- Antifungal Activity : A study examining various benzo-furan derivatives found that those with methoxy substitutions exhibited enhanced antifungal activity against Alternaria solani and Botrytis cinerea. The results indicated that modifications in the aromatic rings significantly influenced their efficacy .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain benzo-furan derivatives led to significant cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
